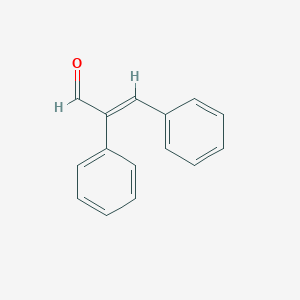

(E)-2,3-diphenylprop-2-enal

Description

Significance of α,β-Unsaturated Aldehydes as Versatile Synthetic Building Blocks in Organic Synthesis

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with an aldehyde group. mdpi.comnih.govwikipedia.org This arrangement of functional groups makes them highly reactive and exceptionally versatile "building blocks" in the field of organic synthesis. mdpi.comnih.govnih.gov Their utility stems from the electrophilic nature of both the carbonyl carbon and the β-carbon, allowing them to participate in a wide variety of chemical reactions. wikipedia.orgpressbooks.pub

These compounds are key intermediates in the synthesis of many natural products and other biologically important molecules. mdpi.comnih.gov The conjugated system allows for reactions such as Michael additions, where nucleophiles add to the β-carbon, and Diels-Alder reactions, where they act as dienophiles to form cyclic compounds. mdpi.comwikipedia.org Furthermore, the aldehyde group itself can undergo a range of transformations, including oxidation, reduction, and the formation of imines and other derivatives. The presence of functional groups at the α-position further enhances their chemical diversity and applications. mdpi.comnih.gov

Structural Characteristics and Chemical Environment of the (E)-2,3-diphenylprop-2-enal Core

The core structure consists of a propenal backbone, which is a three-carbon chain with a terminal aldehyde group and a double bond between the second and third carbons. In this specific compound, a phenyl group is attached to the second carbon (the α-carbon) and another phenyl group is attached to the third carbon (the β-carbon). The conjugation of the two phenyl rings with the aldehyde group through the double bond creates an extended π-system, which is crucial to its chemical properties.

Table 1: Key Structural and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 1755-47-1 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Topological Polar Surface Area | 17.1 Ų |

| Complexity | 242 |

| Rotatable Bond Count | 3 |

Data sourced from PubChem and other chemical databases. nih.govguidechem.com

Historical Context and Evolution of Research on 2,3-Diphenylpropenal Derivatives

Research into α,β-unsaturated aldehydes has a long history, with early work focusing on their synthesis and fundamental reactivity. The development of methods to create substituted derivatives, like the 2,3-diphenylpropenal series, has expanded their utility. One notable method for the synthesis of such compounds is the palladium-catalyzed arylation of propan-1-ol and its derivatives. rsc.orgscilit.comresearchgate.net In this reaction, an excess of an arylating agent like iodobenzene (B50100) reacts with propan-1-ol in the presence of a palladium catalyst to produce a mixture including trans-2,3-diphenylpropenal. rsc.orgscilit.com

The study of related compounds, such as 2-phenylpropenal (atropaldehyde), gained attention in the medical field as it was identified as a cytotoxic metabolite of the antiepileptic drug Felbamate. nih.gov This highlights the importance of understanding the chemistry and biological activity of this class of compounds. Research has also explored the synthesis of various derivatives, including those with different substituents on the phenyl rings, to modulate their properties for specific applications.

Overview of Key Research Areas Pertaining to this compound

Current research involving this compound and its derivatives spans several areas of organic and medicinal chemistry. One significant area is their use as precursors in the synthesis of more complex heterocyclic compounds. For example, they can be used to create thiopyrano[2,3-d]pyrimidines, which are of interest for their potential biological activities. clockss.org

The reactivity of the conjugated system also makes them valuable in the study of reaction mechanisms and in the development of new synthetic methodologies. For instance, their participation in cycloaddition reactions and their reactions with various nucleophiles continue to be explored. The compound and its derivatives are also used in materials science research.

Structure

3D Structure

Properties

IUPAC Name |

(E)-2,3-diphenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVONCAJVKBEGI-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-35-7, 1755-47-1 | |

| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Mechanistic Investigations and Reactivity Profiles of E 2,3 Diphenylprop 2 Enal

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of α,β-unsaturated aldehydes like (E)-2,3-diphenylprop-2-enal. The polarization of the carbonyl group and the extended conjugation make both the carbonyl carbon and the β-carbon susceptible to attack by nucleophiles. libretexts.org The reaction can proceed via two main competitive pathways: direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon. chemistrysteps.com The outcome of the reaction is governed by several factors, including the nature of the nucleophile, reaction conditions, and the specific structure of the substrate.

Conjugate (1,4-) Addition Pathways

In conjugate addition, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This type of reaction, also known as 1,4-addition, results in the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comlibretexts.org Subsequent protonation, typically during workup, occurs at the α-carbon to yield a saturated carbonyl compound. masterorganicchemistry.com This pathway is generally favored by "soft" nucleophiles, which are characterized by lower charge density and higher polarizability.

The Michael addition is a classic example of a 1,4-addition reaction, involving the addition of a stabilized carbon nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. chemistrysteps.commasterorganicchemistry.comlibretexts.org For this compound, the reaction proceeds via the attack of an enolate on the β-carbon. The steric hindrance caused by the β-phenyl group is a significant factor, but the formation of the resonance-stabilized enolate intermediate provides a strong thermodynamic driving force. Doubly stabilized enolates, such as those derived from malonic esters or β-ketoesters, are particularly effective Michael donors. chemistrysteps.com

The general mechanism involves three key steps:

Formation of the enolate nucleophile by deprotonation of an active methylene (B1212753) compound using a base.

Nucleophilic attack of the enolate on the β-carbon of this compound, forming a new carbon-carbon bond and a new, resonance-stabilized enolate.

Protonation of the intermediate enolate to yield the final 1,4-adduct. masterorganicchemistry.com

Table 1: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Base/Solvent | Expected Product |

| Diethyl malonate | NaOEt / EtOH | Diethyl 2-(3-oxo-1,2,3-triphenylpropyl)malonate |

| 2,4-Pentanedione | NaOMe / MeOH | 3-(3-oxo-1,2,3-triphenylpropyl)pentane-2,4-dione |

| Nitromethane | DBU / THF | 4,5-Diphenyl-4-nitro-pentanal |

Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are soft organometallic nucleophiles that are highly effective for promoting 1,4-addition to α,β-unsaturated carbonyls, often with high selectivity over 1,2-addition. wikipedia.orgmasterorganicchemistry.com Unlike "harder" organometallic reagents like Grignards or organolithiums, which tend to attack the carbonyl carbon directly, organocuprates preferentially attack the β-carbon. masterorganicchemistry.commasterorganicchemistry.com

The reaction of this compound with a lithium dialkylcuprate would involve the transfer of one alkyl group from the cuprate to the β-carbon. This forms a lithium enolate intermediate, which is then protonated upon aqueous workup to give the β-alkylated aldehyde. The use of organocuprates is a powerful method for forming carbon-carbon bonds at the β-position. wikipedia.org

Table 2: Addition of Organocuprate Reagents

| Organocuprate Reagent | Solvent | Expected Product (after workup) |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | THF / Et₂O | 3,4-Diphenylbutanal |

| Lithium diethylcuprate ((CH₃CH₂)₂CuLi) | THF / Et₂O | 3,4-Diphenylpentanal |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | THF / Et₂O | 3,3,4-Triphenylpropanal |

Primary and secondary amines are moderately soft nucleophiles that can also add to α,β-unsaturated aldehydes in a conjugate fashion. nih.gov While the initial addition to the carbonyl (1,2-addition) to form an imine is possible and often reversible, the 1,4-addition product is frequently the thermodynamically more stable outcome. researchgate.net The reaction of this compound with a primary or secondary amine is expected to yield a β-amino aldehyde. The reaction proceeds through a zwitterionic intermediate which then undergoes a proton transfer to form an enol, which tautomerizes to the final keto (or in this case, aldehyde) form.

Table 3: Conjugate Addition of Heteroatom Nucleophiles

| Nucleophile | Conditions | Expected Product |

| Piperidine | THF, r.t. | 3,4-Diphenyl-3-(piperidin-1-yl)propanal |

| Aniline | EtOH, reflux | 3-(Anilino)-3,4-diphenylpropanal |

| Ethanethiol | NaOEt / EtOH | 3-(Ethylthio)-3,4-diphenylpropanal |

Direct (1,2-) Addition to the Carbonyl Group

Direct nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This pathway is typical for "hard" nucleophiles, which are highly reactive, strongly basic, and have a high charge density, such as Grignard reagents (RMgX) and organolithium reagents (RLi). chemistrysteps.commasterorganicchemistry.com These reactions are generally irreversible and kinetically controlled.

For this compound, a 1,2-addition would result in the formation of a secondary allylic alcohol after protonation of the intermediate alkoxide. The steric hindrance from the α-phenyl group adjacent to the carbonyl may slow the rate of attack compared to less substituted aldehydes. libretexts.org However, the high reactivity of hard nucleophiles typically overcomes this steric barrier to favor addition at the more polarized carbonyl carbon. khanacademy.org

Chemoselective Control in Nucleophilic Additions

The ability to control whether a nucleophilic addition occurs via the 1,2- or 1,4-pathway is a critical aspect of synthetic chemistry. The primary determinant of this chemoselectivity is the nature of the nucleophile, often described in the context of Hard and Soft Acid and Base (HSAB) theory.

Hard Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄) are under charge or electrostatic control. They react faster with the "harder" and more electrophilic carbonyl carbon (C1), leading to 1,2-addition products. chemistrysteps.com

Soft Nucleophiles (e.g., organocuprates, enolates, amines, thiols) are under orbital control. They react preferentially with the "softer" electrophilic β-carbon (C3), leading to 1,4-addition products. masterorganicchemistry.com

In the case of this compound, the presence of phenyl groups at both the α and β positions introduces significant steric bulk. This could potentially influence the selectivity. While the carbonyl carbon is electronically favored for attack by hard nucleophiles, the α-phenyl group provides considerable steric shielding. Similarly, the β-carbon is shielded by the β-phenyl group. The balance between electronic effects, which favor 1,2-addition for hard nucleophiles, and steric effects, which might hinder it, determines the ultimate reaction outcome. Reaction conditions, such as temperature and the presence of Lewis acids, can also be manipulated to favor one pathway over the other.

Table 4: Summary of Chemoselectivity in Nucleophilic Additions

| Nucleophile Type | Reagent Example | Predominant Pathway | Product Type |

| Hard | Phenyllithium (PhLi) | 1,2-Addition | Allylic Alcohol |

| Hard | Methylmagnesium bromide (MeMgBr) | 1,2-Addition | Allylic Alcohol |

| Soft | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition | Saturated Aldehyde |

| Soft | Diethyl malonate (enolate) | 1,4-Addition (Michael) | Saturated Aldehyde |

| Borderline/Soft | Piperidine | 1,4-Addition (Thermodynamic) | β-Amino Aldehyde |

Cycloaddition Chemistry

The conjugated system of this compound allows it to participate in various cycloaddition reactions, where it can act as a 2π-electron component. The electronic nature of the aldehyde group and the steric profile of the phenyl substituents are key determinants of its reactivity.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgsigmaaldrich.com In this reaction, a conjugated diene reacts with a π-system known as a dienophile. wikipedia.org this compound possesses the structural features of a dienophile. The electron-withdrawing nature of the formyl group (-CHO) polarizes the C=C double bond, making it electron-deficient and thus reactive towards electron-rich dienes. libretexts.org

The general mechanism involves a concerted process where the 4π electrons of the diene and the 2π electrons of the dienophile's alkene moiety form a cyclic transition state, leading to the creation of two new sigma bonds and a new cyclohexene ring. wikipedia.org While the electronic activation by the aldehyde group favors the reaction, the presence of two bulky phenyl groups at the α and β positions of the double bond can introduce significant steric hindrance. This steric crowding can impede the approach of the diene, potentially requiring higher temperatures or the use of Lewis acid catalysts to enhance reactivity. The stereochemistry of the Diels-Alder reaction is predictable; the reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. Furthermore, the "endo rule" often applies, where the electron-withdrawing substituent of the dienophile (the formyl group) preferentially occupies a position underneath the π-system of the diene in the transition state.

Below is a table representing a typical Diels-Alder reaction involving this compound.

| Diene | Dienophile | Conditions | Product | Stereochemistry |

| Cyclopentadiene | This compound | Thermal or Lewis acid catalysis | 3,4-diphenyl-bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | Predominantly endo isomer |

Beyond the classic [4+2] cycloaddition, this compound is a potential substrate for [4+3] cycloaddition reactions, which provide a direct route to seven-membered ring systems. A notable example is the Lewis acid-catalyzed reaction of aromatic α,β-unsaturated aldehydes with epoxides to form 1,4-dioxepine derivatives. acs.orgnih.gov

In this process, the Lewis acid, such as boron trifluoride etherate ((C₂H₅)₂OBF₃), activates the α,β-unsaturated aldehyde by coordinating to the carbonyl oxygen. This activation enhances the electrophilicity of the conjugated system. The activated aldehyde then reacts with an epoxide. The reaction is proposed to proceed via a stepwise mechanism initiated by the formation of a reactive intermediate from the aldehyde and the Lewis acid. acs.org This intermediate is then intercepted by the epoxide, leading to the formation of the seven-membered oxacycle and regeneration of the catalyst. acs.orgnih.gov The reaction is synthetically valuable as it constructs the seven-membered ring in a single step under mild conditions. nih.gov

The table below summarizes the conditions for this type of cycloaddition, for which this compound is a suitable substrate.

| Aldehyde Substrate | Epoxide Substrate | Lewis Acid Catalyst | Solvent | Product Type |

| Cinnamaldehyde | 2,3-Dimethyloxirane | (C₂H₅)₂OBF₃ | CHCl₃ | 2,4,7-trimethyl-2-phenyl-2,3,6,7-tetrahydro-1,4-dioxepine |

| This compound (proposed) | Stilbene oxide | (C₂H₅)₂OBF₃ | CHCl₃ | Tetraphenyl-substituted 1,4-dioxepine |

Selective Hydrogenation of this compound

The hydrogenation of α,β-unsaturated aldehydes like this compound presents a significant chemoselectivity challenge. The molecule contains two reducible functionalities: a carbon-carbon double bond (C=C) and a carbon-oxygen double bond (C=O). The desired product often dictates which bond should be selectively reduced.

The reduction of the carbonyl group to yield the corresponding unsaturated alcohol, (E)-2,3-diphenylprop-2-en-1-ol, is a valuable transformation, as allylic alcohols are important intermediates in the fine chemicals industry. tue.nlnih.gov However, this transformation is thermodynamically challenging because the hydrogenation of the C=C bond is generally more favorable than that of the C=O bond. tandfonline.comresearchgate.net

Achieving high selectivity for the unsaturated alcohol requires specialized catalytic systems that preferentially activate the carbonyl group. This is often accomplished using heterogeneous catalysts based on noble metals (e.g., Pt, Ru, Ir) modified with a second, more electropositive metal (a promoter) such as Sn, Fe, or Co. tue.nlcardiff.ac.uk These promoters can create Lewis acidic sites on the catalyst surface that favor the adsorption of the aldehyde via its carbonyl oxygen, thereby facilitating its reduction while suppressing the hydrogenation of the alkene. acs.org Catalytic transfer hydrogenation, using hydrogen donors like formic acid, is another effective method. nih.gov

The table below shows results from a representative system for the selective hydrogenation of cinnamaldehyde, a close structural analog of this compound.

| Catalyst | H₂ Source | Solvent | Temp (°C) | Conversion (%) | Selectivity to Unsaturated Alcohol (%) |

| Pt/SBA-15 | H₂ | Ethanol | 80 | >99 | ~20 |

| Pt-FeOx/SBA-15 | H₂ | Ethanol | 80 | >99 | ~85 |

| CoRe/TiO₂ | Formic Acid | THF | 120 | 98.5 | 98.2 |

Several key factors govern the chemoselectivity in the hydrogenation of α,β-unsaturated aldehydes:

Electronic Effects: The modification of a primary catalyst (e.g., Platinum) with a promoter metal (e.g., Tin or Iron) is a critical strategy. The promoter can donate electron density to the platinum, which is thought to weaken the adsorption of the C=C bond. Concurrently, oxidized species of the promoter can act as Lewis acid sites, which strongly coordinate with the lone pair of electrons on the carbonyl oxygen. This dual-function mechanism enhances the adsorption and subsequent hydrogenation of the C=O group. cardiff.ac.ukacs.org

Geometric and Steric Effects: The arrangement of atoms on the catalyst surface (ensemble effect) and the steric hindrance around the functional groups of the substrate play a crucial role. For bulky substrates like this compound, steric hindrance may influence the mode of adsorption onto the catalyst surface. A flat-lying adsorption, which favors C=C hydrogenation, might be disfavored, potentially increasing selectivity towards C=O reduction.

Catalyst Support and Additives: The support material (e.g., TiO₂, SBA-15) can influence the dispersion of the metal particles and create metal-support interactions that alter the catalyst's electronic properties and, consequently, its selectivity. nih.govcardiff.ac.uk The presence of additives or specific solvents can also modify the catalyst surface and substrate interaction, further tuning the reaction's selectivity.

Enantioselective Transformations

Introducing chirality into molecules derived from this compound can be achieved through enantioselective transformations. A dominant strategy for the asymmetric functionalization of α,β-unsaturated aldehydes is organocatalysis, particularly through the formation of chiral iminium ions. nih.gov

This approach involves the reversible reaction of the aldehyde with a chiral secondary amine catalyst, such as a diarylprolinol silyl ether, to form a transient iminium ion. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enal system, making it more susceptible to attack by nucleophiles or dienes. The chiral environment established by the catalyst's scaffold effectively shields one face of the iminium ion, forcing the incoming reagent to approach from the less hindered face. This mechanism provides excellent stereocontrol, leading to products with high enantiomeric excess.

This catalytic cycle enables a wide range of enantioselective reactions, including Michael additions, Friedel-Crafts alkylations, and various cycloadditions. For example, in a potential enantioselective Diels-Alder reaction, the chiral iminium ion formed from this compound would act as a highly activated and stereodirecting dienophile. nih.gov

The following table lists common chiral organocatalysts used for the activation of α,β-unsaturated aldehydes.

| Catalyst Type | Catalyst Name | Activating Species | Typical Reactions |

| Prolinol Derivatives | (R)- or (S)-Diphenylprolinol trimethylsilyl ether | Chiral Iminium Ion | Michael Addition, Cycloadditions |

| Cinchona Alkaloids | Quinine, Quinidine | Brønsted Base / Phase Transfer | Conjugate Addition |

| Chiral Phosphoric Acids | TRIP, SPINOL-derived PAs | Brønsted Acid | Diels-Alder, Friedel-Crafts |

Enantioselective α- and γ-Alkylation through Dienamine Activation

The enantioselective alkylation of α,β-unsaturated aldehydes represents a powerful tool in asymmetric synthesis. One key strategy involves the use of dienamine activation, a mode of organocatalysis that allows for selective reactions at the α- and γ-positions of the unsaturated system. nih.gov While research specifically detailing the α- and γ-alkylation of this compound is not extensively documented, the general principles of dienamine catalysis provide a framework for predicting its reactivity.

Dienamine catalysis involves the reaction of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst to form a nucleophilic dienamine intermediate. This activation strategy effectively alters the electronic nature of the substrate, enabling reactions with electrophiles at positions that are typically not reactive. nih.govfigshare.com For a generic α,β-unsaturated aldehyde, this allows for the introduction of substituents at the γ-carbon, a position that is otherwise challenging to functionalize selectively. nih.gov

The reaction of an α,β-unsaturated aldehyde with a chiral amine catalyst, such as a diarylprolinol silyl ether, generates a dienamine. This intermediate can then react with a suitable electrophile, for instance, a stabilized carbocation. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the dienamine, resulting in high enantioselectivity. This methodology has been successfully applied to the enantioselective γ-alkylation of linear α,β-unsubstituted enals. nih.govfigshare.com

In the context of this compound, the presence of a phenyl group at the β-position would influence the steric and electronic properties of the dienamine intermediate. This could affect the regioselectivity (α- vs. γ-alkylation) and the efficiency of the catalytic cycle. The general success of dienamine catalysis in the alkylation of various α,β-unsaturated aldehydes suggests that this compound could potentially undergo similar transformations, providing a route to chiral molecules with a high degree of structural complexity.

Table 1: General Conditions for Enantioselective γ-Alkylation of α,β-Unsaturated Aldehydes via Dienamine Activation

| Parameter | Condition |

| Substrate | α,β-Unsaturated Aldehyde |

| Catalyst | Chiral Secondary Amine (e.g., Diarylprolinol silyl ether) |

| Electrophile | Stabilized Carbocations |

| Activation Mode | Dienamine Intermediate Formation |

| Primary Outcome | Enantioselective γ-Alkylation |

Rearrangement Reactions Involving the Prop-2-enal Framework

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the figshare.comfigshare.com-sigmatropic rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.org A significant advancement in this area is the integration of a catalyzed olefin isomerization step with the Claisen rearrangement, known as the Isomerization-Claisen Rearrangement (ICR) reaction. nih.gov This strategy allows for the use of more readily available di(allyl) ethers as starting materials. nih.gov

While studies specifically on the allyl ether of (E)-2,3-diphenylprop-2-enol are not detailed, the general methodology developed for other substituted allyl ethers provides a strong precedent for its potential reactivity. The process typically begins with an iridium(I)-catalyzed isomerization of a di(allyl) ether to form an allyl vinyl ether intermediate. nih.gov Subsequent heating of this intermediate then induces the figshare.comfigshare.com sigmatropic rearrangement to yield a 2,3-disubstituted 4-pentenal derivative with high diastereoselectivity.

The ICR reaction has proven to be a versatile method for constructing complex molecular architectures, including the stereoselective formation of quaternary all-carbon centers. By starting with enantioenriched di(allyl) ethers, this methodology can be extended to asymmetric synthesis, providing access to chiral products with excellent relative and absolute stereocontrol. organic-chemistry.org The synthesis of the required di(allyl) ether precursors is often straightforward, involving the addition of an organometallic reagent to an aldehyde followed by O-allylation. organic-chemistry.org

For a substrate derived from this compound, the ICR reaction would offer a pathway to γ,δ-unsaturated aldehydes with phenyl substituents at key positions, which are valuable intermediates in organic synthesis. The stereochemical outcome of the Claisen rearrangement is highly dependent on the geometry of the transition state, which is typically a chair-like conformation. organic-chemistry.org

Table 2: Key Features of the Olefin Isomerization-Claisen Rearrangement (ICR) Protocol

| Feature | Description |

| Starting Material | Di(allyl) Ether |

| Catalyst | Iridium(I) Complex (for isomerization) |

| Intermediate | Allyl Vinyl Ether |

| Reaction Type | figshare.comfigshare.com Sigmatropic Rearrangement |

| Product | γ,δ-Unsaturated Aldehyde |

| Stereoselectivity | High diastereoselectivity, often with a syn relationship |

Electrophilic Reactions and Transformations

This compound, as an α,β-unsaturated aldehyde, possesses distinct electrophilic centers that dictate its reactivity towards nucleophiles. The electronic structure of the conjugated system, which includes two phenyl rings, the carbon-carbon double bond, and the carbonyl group, results in two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. wordpress.com

The carbonyl carbon is an electrophilic site due to the polarization of the carbon-oxygen double bond. This site typically reacts with "hard" nucleophiles. The β-carbon, part of the conjugated double bond, is also electrophilic due to resonance delocalization of the electron density towards the electronegative oxygen atom. This "soft" electrophilic site is susceptible to conjugate addition (Michael addition) by "soft" nucleophiles, such as thiols. wordpress.comsemanticscholar.org

The electrophilic nature of related cinnamaldehyde derivatives is well-established. nih.gov They are known to be reactive towards nucleophilic substitution. The presence of the α,β-unsaturation is crucial for this reactivity. nih.gov The electrophilicity of these compounds allows them to interact with biological nucleophiles, such as the cysteine residues in proteins. nih.gov

Computational analyses, like electrostatic potential maps, can visualize the electron-deficient regions of such molecules, confirming the electrophilic character of the carbonyl and β-carbons. nih.gov In cinnamaldehyde, the β-carbon is considered a soft electrophilic site, readily reacting with soft nucleophiles, while the carbonyl carbon is a hard electrophilic site. wordpress.com Given the structural similarity, this compound is expected to exhibit a comparable reactivity profile, making it a versatile substrate for various synthetic transformations involving nucleophilic addition reactions. The synthesis of cinnamaldehyde derivatives can be achieved through methods like the palladium-catalyzed oxidative Heck reaction from acrolein and arylboronic acids. nih.gov

Table 3: Electrophilic Sites of α,β-Unsaturated Aldehydes

| Site | Type | Reacts with |

| Carbonyl Carbon | Hard Electrophile | Hard Nucleophiles |

| β-Carbon | Soft Electrophile | Soft Nucleophiles |

Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group in (E)-2,3-diphenylprop-2-enal is readily identified by its characteristic downfield chemical shift, typically observed around 190 ppm. The sp²-hybridized carbons of the alkene and the two phenyl rings resonate in the region of 120 to 150 ppm.

| Carbon | Chemical Shift (δ) ppm |

| C=O (Aldehyde) | ~190 |

| C2 (Alkene) | Variable |

| C3 (Alkene) | Variable |

| Aromatic Carbons | 120 - 140 |

| Quaternary Aromatic Carbons | Variable |

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to map out the connectivity within the molecule, researchers utilize two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons within each phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbons to which they are attached. It is instrumental in assigning the chemical shifts of the protonated carbons in the phenyl rings and the vinylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations, typically over two to three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the phenyl rings, by observing their correlations with nearby protons. For instance, the aldehydic proton would show an HMBC correlation to the carbonyl carbon.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical Elucidation of the (E)-Configuration

The stereochemistry of the double bond is a critical feature of 2,3-diphenylprop-2-enal. The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close proximity. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, irradiation of a specific proton will result in an enhancement of the signal of other protons that are spatially close, regardless of the number of bonds separating them.

For this compound, a key NOE correlation would be expected between the vinylic proton and the ortho-protons of the phenyl group at the C3 position. Conversely, an absence of a significant NOE between the vinylic proton and the ortho-protons of the phenyl group at the C2 position would further support the (E)-configuration, where these groups are on opposite sides of the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A strong, sharp absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde. The C=C stretching vibration of the conjugated double bond appears in the region of 1600-1650 cm⁻¹. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the C-H stretching of the aldehyde group gives a characteristic pair of bands around 2720 and 2820 cm⁻¹.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (α,β-unsaturated aldehyde) | 1680 - 1700 |

| C=C (conjugated) | 1600 - 1650 |

| Aromatic C-H | 3000 - 3100 |

| Aldehyde C-H | ~2720 and ~2820 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₅H₁₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 208.26 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in assessing the purity of a synthesized or isolated sample and confirming its molecular weight and structural features through fragmentation analysis.

The gas chromatography component separates this compound from any impurities or side-products based on its volatility and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation, the eluted this compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion peak ([M]+•) but also induces fragmentation of the molecule into smaller, characteristic charged species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For this compound (C₁₅H₁₂O, molecular weight: 208.26 g/mol ) nih.govchemsynthesis.com, the mass spectrum is expected to exhibit a prominent molecular ion peak at m/z 208. The fragmentation pattern would likely involve characteristic losses associated with its functional groups and structural motifs. Common fragmentation pathways for α,β-unsaturated aldehydes and aromatic compounds include:

Loss of a hydrogen radical (-H•): Resulting in an [M-1]+ peak at m/z 207, often a stable species.

Loss of the formyl radical (-CHO•): Leading to an [M-29]+ peak at m/z 179. libretexts.org

Cleavage of the phenyl group (-C₆H₅•): Producing a fragment at m/z 131.

Formation of the benzoyl cation ([C₆H₅CO]⁺): A common fragment in aromatic ketones and aldehydes, appearing at m/z 105. nih.govresearchgate.net

Formation of the phenyl cation ([C₆H₅]⁺): Observed at m/z 77.

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 208 | [C₁₅H₁₂O]⁺• | Molecular Ion |

| 207 | [M-H]⁺ | Loss of a hydrogen radical |

| 179 | [M-CHO]⁺ | Loss of the formyl radical |

| 131 | [M-C₆H₅]⁺ | Loss of a phenyl group |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the extensive conjugated system, which includes two phenyl rings and an α,β-unsaturated aldehyde moiety, acts as a strong chromophore, absorbing light in the UV-Vis region. The spectrum provides insights into the electronic transitions within the molecule. fiveable.me

The UV-Vis spectrum of compounds like this compound is typically characterized by two main absorption bands, which arise from π → π* and n → π* electronic transitions. nih.gov

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extensive conjugation in this compound, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This results in a strong absorption band at a longer wavelength (a bathochromic or red shift) compared to less conjugated systems. For chalcones and similar structures, this intense absorption band is often observed in the 300-400 nm range. scholarsresearchlibrary.com

n → π Transitions:* These are lower-energy transitions that involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are typically weaker in intensity (lower molar absorptivity) compared to π → π* transitions and appear at longer wavelengths, sometimes overlapping with the π → π* band.

The position and intensity of these absorption bands are sensitive to the solvent polarity. An increase in solvent polarity often leads to a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. The extended conjugation involving the two phenyl rings in this compound is expected to significantly influence its UV-Vis spectrum, making it a subject of interest for studying electronic effects in such systems. fiveable.melibretexts.org

| Electronic Transition | Expected Wavelength Range (λmax) | Relative Intensity | Description |

|---|---|---|---|

| π → π | ~300 - 400 nm | High | Associated with the extensive conjugated system. |

| n → π | >350 nm | Low | Originating from the carbonyl group's non-bonding electrons. |

X-ray Crystallography for Solid-State Structure Determination

The compound was found to crystallize in the orthorhombic crystal system, which is characterized by three unequal axes that are mutually perpendicular. The specific space group was identified as Pca2₁, a non-centrosymmetric space group. researchgate.netresearchgate.netmaterialsproject.org The unit cell parameters, which define the dimensions of the repeating unit of the crystal lattice, were determined with high precision.

The crystallographic data reveals the planarity of the propenal backbone, a consequence of the sp² hybridization of the carbon and oxygen atoms. The two phenyl rings are twisted out of this plane to varying degrees, which is a common feature in such molecules to alleviate steric hindrance. The analysis of the crystal packing can also provide insights into the intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, that stabilize the crystal structure.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 21.164(1) |

| b (Å) | 5.9087(6) |

| c (Å) | 9.3783(9) |

| Volume (ų) | 1172.8 |

| Z | 4 |

Based on a thorough review of available scientific literature, a comprehensive and specific computational and theoretical analysis focusing solely on this compound as requested is not available. Detailed studies outlining Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, specific reaction mechanism elucidation, and conformational analysis for this particular compound have not been extensively published.

While computational studies exist for structurally related molecules, such as other α,β-unsaturated aldehydes and various chalcone (B49325) derivatives, these findings cannot be directly extrapolated to this compound due to the unique steric and electronic effects of its specific diphenyl substitution pattern.

Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, strictly adhering to the provided outline for this compound, is not possible at this time. Fulfilling the request would necessitate performing novel computational chemistry research, which is beyond the scope of this service.

Computational and Theoretical Studies of E 2,3 Diphenylprop 2 Enal

Molecular Dynamics Simulations to Investigate Dynamic Behavior

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations of (E)-2,3-diphenylprop-2-enal. While computational methods are widely used to investigate the dynamic behavior of molecules, including conformational changes, interactions with solvents, and thermal motions, no published research articles or datasets appear to be available that apply these techniques to this compound.

Therefore, it is not possible to provide detailed research findings or data tables on this specific topic. The investigation of this compound's dynamic properties through molecular dynamics simulations represents a potential area for future research. Such studies could provide valuable insights into its conformational flexibility, solvation dynamics, and potential interactions with biological macromolecules.

Applications of E 2,3 Diphenylprop 2 Enal in Complex Organic Synthesis and Material Science

Role as a Key Intermediate in the Synthesis of Natural Products and Bioactive Scaffolds

While direct applications of (E)-2,3-diphenylprop-2-enal in the total synthesis of specific natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The core structure serves as a valuable scaffold for the synthesis of compounds with potential therapeutic applications. The reactivity of the α,β-unsaturated aldehyde moiety allows for its elaboration into more complex structures that mimic or are analogs of natural products.

The development of bioactive scaffolds is a crucial area in medicinal chemistry, aiming to create core molecular structures that can be readily modified to interact with biological targets. The rigid diphenylprop-2-enal backbone can be functionalized to generate libraries of compounds for screening against various diseases. For instance, the double bond and the aldehyde group can undergo a variety of chemical transformations to introduce diverse functional groups, leading to the generation of novel bioactive candidates.

Precursor for the Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. The conjugated system of the molecule provides multiple reactive sites for cyclization reactions.

One common strategy involves the reaction of this compound with binucleophilic reagents. For example, condensation with amidines or guanidines can lead to the formation of substituted pyrimidine (B1678525) derivatives. These reactions typically proceed through an initial Michael addition followed by an intramolecular cyclization and subsequent aromatization.

Similarly, reaction with enamines or compounds containing active methylene (B1212753) groups can be employed to construct substituted pyridine (B92270) rings. These syntheses often involve a cascade of reactions, including Michael addition, cyclization, and elimination steps, to afford the final aromatic heterocycle. The specific reaction conditions and the nature of the reactants determine the final structure of the heterocyclic product.

| Heterocyclic System | Reagents | Reaction Type |

| Pyridines | Enamines, Active Methylene Compounds | Michael Addition, Cyclization, Elimination |

| Pyrimidines | Amidines, Guanidine | Michael Addition, Cyclization, Aromatization |

Building Block for Advanced Polyfunctional Molecules

The inherent functionality of this compound, namely the aldehyde, the carbon-carbon double bond, and the two phenyl rings, makes it an excellent starting material for the construction of advanced polyfunctional molecules. These molecules, bearing multiple reactive groups, are important in areas such as polymer chemistry and the development of chiral synthons.

The aldehyde group can be selectively transformed into a variety of other functional groups, such as alcohols, carboxylic acids, or imines, without affecting the rest of the molecule under appropriate conditions. The double bond can participate in various reactions, including Diels-Alder cycloadditions and Michael additions, allowing for the introduction of further complexity and functionality.

For instance, asymmetric Michael addition reactions using chiral catalysts can introduce stereocenters, leading to the formation of valuable chiral building blocks. These chiral synthons are of paramount importance in the enantioselective synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the phenyl rings can be functionalized through electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. This allows for the introduction of additional functional groups, further expanding the molecular diversity that can be achieved from this starting material.

Utilization in the Development of Fine Chemicals

The versatility of this compound extends to its use in the synthesis of various fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in the pharmaceutical, fragrance, and electronics industries.

The structural features of this compound make it a potential intermediate in the synthesis of specialty chemicals with specific desired properties. For example, its derivatives could be explored for applications as liquid crystals, given the rigid nature of the diphenylpropenal core. The introduction of appropriate functional groups onto the phenyl rings could induce mesomorphic behavior.

While not a widely recognized fragrance component itself, its structural similarity to other aromatic aldehydes suggests its potential as a precursor in the synthesis of novel fragrance ingredients. The olfactory properties of such derivatives would be dependent on the specific modifications made to the parent molecule.

| Application Area | Potential Derivative Property |

| Liquid Crystals | Mesomorphic behavior |

| Fragrances | Novel aromatic scents |

Future Directions and Emerging Research Avenues in E 2,3 Diphenylprop 2 Enal Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future of (E)-2,3-diphenylprop-2-enal synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, minimization of energy consumption, and the use of renewable resources. A key area of development is the application of green chemistry metrics to evaluate and optimize synthetic pathways.

Green Chemistry Metrics in Synthesis Planning

The adoption of metrics such as Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI) will be instrumental in designing more sustainable routes to this compound. semanticscholar.orgmdpi.comrug.nl These metrics provide a quantitative assessment of the efficiency and environmental impact of a chemical process, guiding chemists in the selection of starting materials, reagents, and reaction conditions that minimize waste generation. researchgate.netunica.it For instance, the traditional Claisen-Schmidt condensation used to synthesize chalcone-type structures like this compound often employs stoichiometric amounts of base and organic solvents, leading to a high E-Factor. Future research will focus on developing catalytic alternatives that significantly improve these metrics.

Photocatalytic and Recyclable Organocatalytic Approaches

Visible-light photoredox catalysis is emerging as a powerful tool for organic synthesis, offering a green alternative to traditional methods that often require harsh reaction conditions. nih.govbeilstein-journals.org The application of photocatalysis to the synthesis of α,β-unsaturated carbonyl compounds, including this compound, is a promising research avenue. acs.orgrsc.orgnih.gov This approach can enable the use of milder reaction conditions and alternative, more sustainable starting materials.

Below is a table summarizing key green chemistry metrics:

| Metric | Description | Ideal Value |

| Atom Economy (AE) | The measure of the proportion of reactant atoms that are incorporated into the final product. | 100% |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | 0 |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product. | 1 |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of highly selective and efficient catalytic systems is paramount for the advancement of this compound chemistry. Future research will focus on the design and application of novel catalysts that can overcome the limitations of current synthetic methods.

Advanced Heterogeneous Catalysts

The use of solid acid and base catalysts in aldol (B89426) condensation reactions, the cornerstone of this compound synthesis, is a well-established strategy for improving sustainability. However, there is still considerable scope for the development of more advanced heterogeneous catalysts with enhanced activity, selectivity, and stability. For example, the design of catalysts with well-defined active sites and tailored surface properties can lead to improved control over the reaction outcome, minimizing the formation of byproducts.

Recyclable Catalysts for C-C Bond Formation

The development of recyclable catalysts is a key focus in green chemistry. For the synthesis of α,β-unsaturated aldehydes, research into recyclable organocatalysts for crossed-aldol reactions is particularly promising. These catalysts can be designed to be soluble in the reaction medium at elevated temperatures and then precipitated upon cooling, allowing for simple recovery and reuse. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). nih.govrsc.orgmetu.edu.trresearchgate.netnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers a transformative approach to the synthesis of this compound, enabling enhanced control, efficiency, and scalability.

Continuous Flow Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. scispace.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control and often higher yields. nih.gov Furthermore, the ability to precisely control reaction parameters such as temperature, pressure, and residence time can lead to improved selectivity and reduced byproduct formation. The application of flow chemistry to aldol condensations has already shown promise and is a key area for future development.

Automated Synthesis Platforms

Automated synthesis platforms, which combine robotics, software, and analytical instrumentation, are set to revolutionize the way chemical synthesis is performed. merckmillipore.comscripps.eduyoutube.com These platforms can automate the entire workflow of a chemical synthesis, from reaction setup and execution to purification and analysis. nih.gov The application of such platforms to the synthesis of this compound and its derivatives would enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and the on-demand synthesis of compound libraries for various applications.

The following table outlines the key advantages of flow chemistry and automated synthesis:

| Technology | Key Advantages |

| Flow Chemistry | Enhanced heat and mass transfer, precise control over reaction parameters, improved safety, ease of scalability. |

| Automated Synthesis | High-throughput screening, rapid optimization, increased reproducibility, on-demand synthesis. |

Investigation of this compound in Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, including its conjugated π-system and polar carbonyl group, make it an intriguing building block for the construction of novel supramolecular architectures through self-assembly.

Host-Guest Chemistry

The aromatic rings and the electron-rich carbonyl group of this compound could potentially engage in host-guest interactions with various macrocyclic hosts. wikipedia.org This could lead to the development of new sensors, where the binding of a guest molecule to the this compound moiety within a supramolecular assembly results in a detectable signal change.

Self-Assembly into Ordered Nanostructures

The propensity of molecules with extended π-systems to self-assemble into ordered structures is well-documented. mdpi.comkent.ac.uk Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, and vesicles. ljmu.ac.uk The properties of these self-assembled materials would be highly dependent on the nature of the intermolecular interactions, which can be tuned by modifying the structure of the this compound molecule. The resulting materials could find applications in areas such as organic electronics and biomaterials. The coordination-driven self-assembly of diarylethene-based structures into metallacycles and metallacages also provides a template for potential research into similar structures incorporating this compound. oaepublish.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new synthetic routes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. ekb.egresearchgate.net By modeling the transition states of the reactions involved in its synthesis, such as the aldol condensation, DFT can be used to predict the most favorable reaction pathways and to design catalysts that lower the activation energy and enhance selectivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in different environments, such as in solution or within a self-assembled structure. researchgate.net For instance, MD simulations could be used to investigate the aggregation behavior of chalcone-like molecules, providing insights into the forces that drive self-assembly. nih.govrsc.orgbohrium.com This information would be crucial for the rational design of new materials based on this compound with desired properties.

The table below highlights the applications of different computational methods in the study of this compound:

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, spectroscopic properties, and reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior, aggregation, and self-assembly processes. |

Q & A

Q. What are the optimal synthetic routes for (E)-2,3-diphenylprop-2-enal, and how can stereoselectivity be controlled?

Methodological Answer: The synthesis typically involves aldol condensation between benzaldehyde derivatives under basic or acidic catalysis. To enhance stereoselectivity, use protic solvents (e.g., ethanol) to stabilize intermediates via hydrogen bonding. Catalytic systems like NaOH or organocatalysts (e.g., L-proline) can favor the (E)-isomer. Monitor reaction progress via TLC and purify via column chromatography with silica gel and ethyl acetate/hexane gradients. For reproducibility, ensure strict temperature control (±2°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Q. How can researchers address instability or hygroscopicity during storage?

Methodological Answer: Store the compound in amber vials under inert gas (N or Ar) at −20°C. Pre-dry storage containers and use desiccants (e.g., molecular sieves). For hygroscopic batches, characterize purity via HPLC (C18 column, acetonitrile/water mobile phase) before use .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Grow single crystals via slow evaporation from dichloromethane/hexane. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL. Focus on the C=C–C=O torsion angle to confirm planarity (ideal: 0° deviation). Compare bond lengths (C=O: ~1.21 Å; C=C: ~1.34 Å) with DFT-optimized structures .

Q. What computational methods validate the electronic structure and reactivity of this compound?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO-LUMO gap ~4–5 eV). Use AIM theory to analyze electron density at bond critical points, confirming conjugation between the carbonyl and alkene groups. Compare computed IR/Raman spectra with experimental data to validate models .

Q. How should contradictions between experimental and theoretical spectral data be resolved?

Methodological Answer: Re-examine sample purity (HPLC, melting point). For NMR discrepancies, check solvent effects (e.g., DMSO vs. CDCl) or dynamic processes (e.g., keto-enol tautomerism). If DFT-predicted IR bands mismatch, refine basis sets or include solvent effects implicitly (e.g., PCM model) .

Q. What experimental designs elucidate the reaction mechanism of this compound in nucleophilic additions?

Methodological Answer: Use kinetic isotope effects (KIE) with deuterated substrates to identify rate-determining steps. Perform Hammett studies with substituted benzaldehydes to correlate σ values with reaction rates. Trap intermediates via low-temperature NMR (−80°C in CDCl) .

Q. How do solvent polarity and proticity influence the conformational equilibrium of this compound?

Methodological Answer: Conduct UV-Vis titrations in solvents of varying polarity (e.g., hexane → DMSO). Monitor hypsochromic shifts in λ to assess solvent-induced stabilization of planar vs. twisted conformers. Complement with MD simulations to model solvation shells .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

Methodological Answer: Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic asymmetric methods (e.g., chiral amines) to reduce stoichiometric reagents. Optimize atom economy via one-pot tandem reactions .

Data Presentation

Table 1: Key Crystallographic Data for this compound (Hypothetical)

| Parameter | Experimental Value | DFT-Predicted Value |

|---|---|---|

| C=O Bond Length (Å) | 1.214 | 1.220 |

| C=C Bond Length (Å) | 1.338 | 1.335 |

| Torsion Angle (°) | 179.2 | 180.0 |

| Space Group | P | — |

Data derived from analogous structures in .

Table 2: Solvent Effects on UV-Vis Absorption (λ)

| Solvent | λ (nm) |

|---|---|

| Hexane | 285 |

| Ethanol | 278 |

| Acetonitrile | 272 |

Trends indicate increased polarity destabilizes the excited state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.